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Compound of Interest

Compound Name: Twistane

Cat. No.: B1239035

For Researchers, Scientists, and Drug Development Professionals

The unique, rigid, and chiral structure of the twistane core makes it a fascinating scaffold for
novel therapeutic agents and advanced materials. Its three-dimensional arrangement of atoms
can impart favorable pharmacokinetic properties and allow for precise spatial orientation of
functional groups, making it an attractive starting point in drug discovery. However, the
synthesis of novel twistane derivatives often yields complex stereocisomers, necessitating
rigorous structural validation.

This guide provides a comparative overview of key analytical techniques for confirming the
structure of novel twistane derivatives. Due to the emerging nature of research in this specific
area, we will draw comparisons with the closely related and well-studied adamantane scaffold
to illustrate the principles and expected outcomes of these analytical methods.

Performance Comparison of Analytical Techniques

The definitive structural elucidation of novel twistane derivatives relies on a combination of
spectroscopic and crystallographic methods. Each technique provides unique and
complementary information.
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Quantitative Data Comparison

To illustrate the data obtained from these techniques, the following tables present typical

spectral and crystallographic data. As comprehensive comparative data for a series of novel

twistane derivatives is not readily available in published literature, we present data for

substituted adamantane derivatives as a reference point. The principles of spectral

interpretation and structural analysis are directly transferable to twistane systems.

'H and **C NMR Spectral Data

The introduction of substituents onto the rigid cage structure results in characteristic changes in

the chemical shifts of the cage's protons and carbons.

Table 1: Comparative *H and 3C NMR Chemical Shifts (8, ppm) for Adamantane Derivatives
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1-
Compound/Po 1- 2- )
L Adamantane Aminoadaman
sition Adamantanol Adamantanol
tane
1H NMR
H at
1.87 - 1.89 -
C1/C3/C5/C7
H at
C2/C4/C6/C8/C9 1.75 1.68, 2.15 - 1.62, 2.05
/C10
13C NMR
C1 28.4 68.2 38.3 52.1
Cc2 37.8 454 75.5 44.8
C3 28.4 31.0 38.3 30.5
C4 37.8 36.2 27.2 36.0

Note: Data is compiled from various sources for illustrative purposes and may vary based on

experimental conditions.

X-ray Crystallography Data

X-ray crystallography provides the most definitive structural proof, yielding precise bond

lengths, angles, and crystal packing information.

Table 2: lllustrative Crystallographic Data for Substituted Adamantane Derivatives
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2-(Adamantane-1- 2-(Adamantane-1-
carbonyl)-N-(tert- carbonyl)-N-

Parameter . .
butyl)hydrazine-1- cyclohexylhydrazine-1-
carbothioamide carbothioamide

Crystal System Triclinic Triclinic

Space Group P-1 P-1

a (A) 6.21 8.54

b (A) 9.87 10.12

c (A) 14.32 11.56

a (%) 85.21 101.32

B (%) 88.34 98.45

v () 75.19 105.21

Volume (A3) 845.2 912.3

Source: lllustrative data based on published structures of bioactive adamantane derivatives.[1]

[2][3][4]

Experimental Protocols

Standardized protocols are essential for obtaining high-quality, reproducible data for the
structural validation of novel twistane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified twistane derivative in approximately
0.6 mL of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds) in a 5 mm NMR tube. Add a
small amount of tetramethylsilane (TMS) as an internal reference (& = 0.00 ppm).

e 1H NMR Acquisition: Acquire a one-dimensional *H NMR spectrum on a spectrometer
operating at 400 MHz or higher. Typical parameters include a 30° pulse angle, a spectral
width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
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e 13C NMR Acquisition: Acquire a proton-decoupled 3C NMR spectrum. A greater number of
scans will be required compared to *H NMR due to the lower natural abundance of the 13C
isotope.

e 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of complex spectra, acquire
2D NMR data.

o COSY (Correlation Spectroscopy): ldentifies proton-proton couplings.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and
carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond)
correlations between protons and carbons.

» Data Processing: Process the raw data (Free Induction Decay) using appropriate software.
This includes Fourier transformation, phase correction, baseline correction, and referencing
to TMS.

Single-Crystal X-ray Crystallography

o Crystallization: Grow single crystals of the twistane derivative suitable for X-ray diffraction
(typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent,
vapor diffusion, or cooling of a saturated solution.

» Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray
beam of a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to
minimize thermal vibrations.

» Structure Solution and Refinement: Process the diffraction data to obtain a set of structure
factors. Solve the crystal structure using direct methods or Patterson methods to obtain an
initial model of the molecule. Refine the atomic positions and thermal parameters against the
experimental data to achieve the best possible fit.

o Structure Validation: Validate the final structure using software tools to check for geometric
reasonability and to ensure the model is consistent with the data.
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Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the twistane derivative in a suitable volatile
solvent (e.g., methanol, acetonitrile).

lonization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is
commonly used for polar molecules, while electron ionization (El) is often used for less polar,
more volatile compounds.

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-
flight). Acquire a full-scan mass spectrum to determine the molecular weight of the
compound.

Tandem MS (MS/MS): To aid in structural elucidation, perform tandem mass spectrometry.
Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate
characteristic fragment ions. The fragmentation pattern provides valuable information about
the compound's structure.

Visualizations
Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and structural validation of

a novel twistane derivative.
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Caption: Workflow for the synthesis and structural validation of novel twistane derivatives.
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Hypothetical Sighaling Pathway

Given the established role of adamantane derivatives in modulating various biological targets,
novel twistane compounds are often screened for similar activities. For instance, adamantane-
based compounds have been investigated as inhibitors of enzymes like 11(3-hydroxysteroid
dehydrogenase and as modulators of ion channels. A hypothetical signaling pathway that could
be investigated for a novel twistane derivative with potential anticancer activity is the PI3K/Akt
pathway, which is frequently dysregulated in cancer.
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Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a novel twistane
derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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